3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride
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Overview
Description
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring, a chlorophenyl group, and a morpholinyl group. It is often used in the synthesis of pharmaceuticals and other biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride typically involves multiple steps. One common method includes the reaction of 3-pyridinecarboxylic acid with 4-chloroaniline to form the intermediate 2-((4-chlorophenyl)amino)-3-pyridinecarboxylic acid. This intermediate is then esterified with 2-(4-morpholinyl)ethanol under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
Types of Reactions
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction produces amines .
Scientific Research Applications
3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor antagonists.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it may act as an antagonist to specific receptors, preventing the binding of natural ligands and modulating cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorophenyl)amino)-3-pyridinecarboxylic acid
- 2-(4-Morpholinyl)ethyl ester
- 1H-pyrrolo[2,3-b]pyridine derivatives
Uniqueness
Compared to similar compounds, 3-Pyridinecarboxylic acid, 2-((4-chlorophenyl)amino)-, 2-(4-morpholinyl)ethyl ester, monohydrochloride exhibits unique properties due to the presence of both the chlorophenyl and morpholinyl groups. These functional groups contribute to its distinct chemical reactivity and biological activity, making it a valuable compound in various research applications .
Properties
CAS No. |
75449-61-5 |
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Molecular Formula |
C18H21Cl2N3O3 |
Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl 2-(4-chloroanilino)pyridine-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C18H20ClN3O3.ClH/c19-14-3-5-15(6-4-14)21-17-16(2-1-7-20-17)18(23)25-13-10-22-8-11-24-12-9-22;/h1-7H,8-13H2,(H,20,21);1H |
InChI Key |
NWMMTJDVPBEJCI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=C(N=CC=C2)NC3=CC=C(C=C3)Cl.Cl |
Origin of Product |
United States |
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